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molecular formula C8H7ClN2 B186594 8-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 167883-99-0

8-(Chloromethyl)imidazo[1,2-a]pyridine

Cat. No. B186594
M. Wt: 166.61 g/mol
InChI Key: QKWWHWXIZVRRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018210B2

Procedure details

A mixture of imidazo[1,2-a]pyridin-8-ylmethanol (800 mg) and excess thionyl chloride was stirred at 70-80° C. for 8 h. Excess thionyl chloride was removed under vacuum. The residue was then diluted with toluene and evaporated. This procedure was repeated 3 times.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10]O)[C:5]=12.S(Cl)([Cl:14])=O>>[Cl:14][CH2:10][C:6]1[C:5]2[N:4]([CH:3]=[CH:2][N:1]=2)[CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
N=1C=CN2C1C(=CC=C2)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred at 70-80° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was then diluted with toluene
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
ClCC=1C=2N(C=CC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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